Cas no 1374665-67-4 (4-cyclobutylpyridin-3-aMine)

4-Cyclobutylpyridin-3-amine is a pyridine derivative featuring a cyclobutyl substituent at the 4-position and an amine group at the 3-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its rigid cyclobutyl ring enhances steric and electronic properties, making it useful for structure-activity relationship studies. The amine functionality allows for further derivatization, enabling the introduction of diverse pharmacophores. With high purity and stability, this compound is suitable for research applications requiring precise molecular scaffolds. Its well-defined structure supports reproducibility in synthetic and medicinal chemistry workflows.
4-cyclobutylpyridin-3-aMine structure
4-cyclobutylpyridin-3-aMine structure
Product name:4-cyclobutylpyridin-3-aMine
CAS No:1374665-67-4
MF:C9H12N2
Molecular Weight:148.204981803894
CID:5150170

4-cyclobutylpyridin-3-aMine 化学的及び物理的性質

名前と識別子

    • 4-cyclobutylpyridin-3-aMine
    • 3-AMINO-4-CYCLOBUTYLPYRIDINE
    • インチ: 1S/C9H12N2/c10-9-6-11-5-4-8(9)7-2-1-3-7/h4-7H,1-3,10H2
    • InChIKey: YDMHZVDMPNMCSO-UHFFFAOYSA-N
    • SMILES: C1=NC=CC(C2CCC2)=C1N

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 1

4-cyclobutylpyridin-3-aMine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM501317-1g
4-Cyclobutylpyridin-3-amine
1374665-67-4 97%
1g
$1026 2022-12-31

4-cyclobutylpyridin-3-aMine 関連文献

4-cyclobutylpyridin-3-aMineに関する追加情報

Comprehensive Overview of 4-Cyclobutylpyridin-3-amine (CAS No. 1374665-67-4): Properties, Applications, and Research Insights

4-Cyclobutylpyridin-3-amine (CAS No. 1374665-67-4) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This pyridine derivative contains a cyclobutyl substituent at the 4-position and an amino group at the 3-position, making it a valuable intermediate for drug discovery. Recent studies highlight its potential in modulating biological targets, particularly in kinase inhibition and GPCR targeting, aligning with current trends in precision medicine development.

The compound's molecular formula C9H12N2 and molecular weight 148.21 g/mol position it as a mid-sized building block for medicinal chemistry. Researchers are exploring its hydrogen-bonding capacity and lipophilicity profile, which are critical parameters in modern drug-likeness optimization. With the growing demand for small molecule therapeutics, 4-cyclobutylpyridin-3-amine offers structural versatility for scaffold hopping strategies in lead compound development.

In synthetic chemistry, this amine demonstrates remarkable reactivity in palladium-catalyzed cross-coupling reactions, a hot topic in green chemistry discussions. Its electron-rich pyridine core enables diverse functionalization, addressing the pharmaceutical industry's need for structure-activity relationship (SAR) studies. Recent patent analyses reveal its incorporation in bioactive molecules targeting neurological disorders, reflecting the compound's relevance in addressing neurodegenerative disease research challenges.

Quality control parameters for CAS 1374665-67-4 typically include HPLC purity >98% and rigorous residual solvent analysis, meeting the stringent requirements of GMP-compliant synthesis. The compound's physicochemical properties (logP ~1.8, PSA ~38Ų) make it particularly interesting for blood-brain barrier penetration studies, a frequent search topic in CNS drug development forums.

From a commercial perspective, 4-cyclobutylpyridin-3-amine has seen growing demand in the contract research organization (CRO) market, with suppliers emphasizing custom synthesis services. The compound's stability under standard storage conditions (2-8°C under inert atmosphere) contributes to its handling advantages in high-throughput screening platforms. Analytical characterization typically involves LC-MS and NMR spectroscopy, techniques frequently searched by synthetic chemists.

Emerging applications include its use as a precursor for fluorescent probes in cellular imaging, tapping into the expanding chemical biology tool market. The cyclobutyl moiety's ring strain energy has sparked theoretical chemistry discussions about its potential in conformationally constrained analogs, a trending topic in computational drug design communities.

Safety assessments indicate that proper laboratory handling procedures should be followed, with particular attention to amine group reactivity. The compound's structural alert profile has been evaluated in silico, showing favorable toxicophore absence characteristics important for early-stage drug candidates.

Recent scientific literature highlights innovative uses of 1374665-67-4 in metal-organic frameworks (MOFs) for catalytic applications, connecting to the booming nanomaterials research field. Its coordination chemistry potential with transition metals makes it a candidate for developing heterogeneous catalysts, addressing industrial needs for sustainable chemical processes.

The compound's chromatographic behavior has been extensively studied, with optimal separation achieved using reverse-phase columns and ammonium acetate buffers - methodologies frequently queried in analytical chemistry forums. These properties facilitate its purification in multistep synthesis workflows, a critical consideration for process chemistry optimization.

With the pharmaceutical industry's shift toward fragment-based drug discovery, 4-cyclobutylpyridin-3-amine serves as an ideal molecular fragment due to its balanced polar surface area and rotatable bond count. These characteristics align with current lead generation strategies that emphasize three-dimensional diversity in compound libraries.

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